Bis(3-methoxyphenyl)amine
Overview
Description
Bis(3-methoxyphenyl)amine is a compound with the molecular formula C14H15NO2 . It is also known by other names such as 3-Methoxy-N-(3-methoxyphenyl)aniline and Benzenamine, 3-methoxy-N-(3-methoxyphenyl)- . The molecular weight of this compound is 229.27 g/mol .
Molecular Structure Analysis
The molecular structure of Bis(3-methoxyphenyl)amine consists of two phenyl rings each substituted with a methoxy group and connected by an amine group . The InChI code for this compound isInChI=1S/C14H15NO2/c1-16-13-7-3-5-11(9-13)15-12-6-4-8-14(10-12)17-2/h3-10,15H,1-2H3
. Physical And Chemical Properties Analysis
Bis(3-methoxyphenyl)amine has several computed properties. It has a molecular weight of 229.27 g/mol, an XLogP3 of 3.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 229.110278721 g/mol . It has a topological polar surface area of 30.5 Ų and a heavy atom count of 17 . The compound is a solid or liquid at room temperature .Scientific Research Applications
1. Application in the Production of Bio-based Polybenzoxazines
- Summary of Application: Bio-based polybenzoxazines are being researched as alternatives to petroleum-based benzoxazines due to environmental implications . They have several applications, including coatings (anticorrosion and antifouling), adhesives (highly crosslinked network, outstanding mechanical and thermal capabilities), and flame retardants (with the high charring capability) .
- Results/Outcomes: Bio-based polybenzoxazines have shown promising results in terms of their mechanical, thermal, and chemical characteristics . They have been found to be effective in coatings, adhesives, and flame-retardant thermosets due to their anticorrosion, ecologically friendly, affordable, and low water absorption properties .
3. Modulation of π-Bridged Units in Hole-Transporting Materials
- Summary of Application: Bis(3-methoxyphenyl)amine is used to modulate the electron-deficiency of the π-bridged units in hole-transporting materials (HTMs) for improving hole mobility and the performances of perovskite solar cells (PSC) devices .
- Results/Outcomes: The as-designed HTMs exhibit better performance with large Stokes shifts, small exciton binding energy, better stability, good solubility and higher hole mobility . The values of hole mobility for the molecules are 1.07 × 10 −2, 1.47 × 10 −2 and 1.60 × 10 −1 cm 2 V −1 s −1, respectively .
4. Modulation of π-Bridged Units in Hole-Transporting Materials
- Summary of Application: Bis(3-methoxyphenyl)amine is used to modulate the electron-deficiency of the π-bridged units in hole-transporting materials (HTMs) for improving hole mobility and the performances of perovskite solar cells (PSC) devices .
- Results/Outcomes: The as-designed HTMs exhibit better performance with large Stokes shifts, small exciton binding energy, better stability, good solubility and higher hole mobility. The values of hole mobility for the molecules are 1.07 × 10 −2, 1.47 × 10 −2 and 1.60 × 10 −1 cm 2 V −1 s −1, respectively .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methoxy-N-(3-methoxyphenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-13-7-3-5-11(9-13)15-12-6-4-8-14(10-12)17-2/h3-10,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTJWELGLJHXGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578736 | |
Record name | 3-Methoxy-N-(3-methoxyphenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-methoxyphenyl)amine | |
CAS RN |
92248-06-1 | |
Record name | 3-Methoxy-N-(3-methoxyphenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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